molecular formula C8H12Cl2N2 B1532062 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride CAS No. 1807937-87-6

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride

Cat. No. B1532062
M. Wt: 207.1 g/mol
InChI Key: PXKFKFSRCUVBQM-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1807937-87-6 . It has a molecular weight of 207.1 g/mol . The IUPAC name for this compound is (E)-3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride .


Synthesis Analysis

This compound is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h1-4,6-7H,5,9H2;2*1H/b3-1+;; . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Phosphorescence and Material Science

3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride has been explored in material science, particularly in the study of phosphorescent properties. Research demonstrates that similar compounds exhibit various phosphorescent colors and quantum yields. They also display reversible phosphorescent color switching in response to acid-base vapor stimuli, suggesting potential applications in developing dynamic functional materials (Li & Yong, 2019).

Coordination Chemistry

The compound has relevance in coordination chemistry. Studies on structures of compounds consisting of similar ligands complexed with copper show systematic variations in anion composition, leading to discrete molecular species or one-dimensional chain structures. These findings are significant in understanding the coordination behavior of such compounds (Bussey et al., 2015).

Organic Synthesis and Catalysis

There is interest in using 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride for organic synthesis and catalysis. For instance, its analogs have been used in the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, a method for synthesizing various substituted compounds under mild conditions with good yields and regioselectivity (Chioua et al., 2013).

Marine Alkaloid Synthesis

Another application is in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids. Methods have been developed for natural marine metabolite synthesis from pyridine, providing insights into tautomerism and reactivity (Abou-Jneid et al., 2004).

Polymer Science

In polymer science, derivatives of 3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride have been studied for synthesizing cross-linked organosilicon copolymers. These polymers demonstrate anionic properties in respect of anionic chlorocomplexes of metals, indicating their potential as functional materials in various industrial applications (Belousova et al., 2001).

Coordination Complexes and Ligand Behavior

The compound is also instrumental in the study of coordination complexes and ligand behavior. For example, it has been used in synthesizing transition metal complexes with a novel pentadentate amine/imine ligand, contributing to our understanding of metal-ligand interactions and coordination chemistry (Schmidt et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h1-4,6-7H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKFKFSRCUVBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-3-ylprop-2-en-1-amine;dihydrochloride

CAS RN

1807937-87-6
Record name 3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
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3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
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3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
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3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
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3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride
Reactant of Route 6
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride

Citations

For This Compound
1
Citations
AID Designning - 2014 - helix.dnares.in
The objective of the work is to analyze the diabetic protein Leptin, a major cause of several syndromes in the current era. The work involves the characterization of the Leptin protein and …
Number of citations: 4 helix.dnares.in

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